Bemesetron - 40796-97-2

Bemesetron

Catalog Number: EVT-274501
CAS Number: 40796-97-2
Molecular Formula: C15H17Cl2NO2
Molecular Weight: 314.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bemesetron is a potent and selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in both the central and peripheral nervous systems. [, ] These receptors play a role in various physiological processes, including neurotransmission, emesis, and pain perception. While often studied in the context of its antiemetic properties, research on bemesetron extends to its potential role in modulating visceral hypersensitivity and neuropathic pain.

Azasetron

  • Relevance: Azasetron is structurally related to Bemesetron and shares its mechanism of action as a 5-HT3 receptor antagonist. Both compounds are mentioned in the context of treating vestibular disorders. []

Tropisetron

    Palonosetron

    • Relevance: Like Bemesetron, Palonosetron belongs to the class of 5-HT3 receptor antagonists and is mentioned in the context of treating vestibular disorders. []

    Lerisetron

    • Relevance: Lerisetron is a 5-HT3 receptor antagonist, similar to Bemesetron, and is listed as a potential treatment option for vestibular disorders. []

    Alosetron

    • Relevance: Alosetron shares its mechanism of action as a 5-HT3 receptor antagonist with Bemesetron. Both are mentioned in the context of treating vestibular disorders. []

    Granisetron

    • Relevance: Granisetron is structurally related to Bemesetron and acts as a 5-HT3 receptor antagonist. Research suggests that both compounds demonstrate effectiveness in increasing the threshold for visceral hypersensitivity, although the study indicates variations in potency among different 5-HT3 antagonists. []

    Dolasetron

    • Relevance: Like Bemesetron, Dolasetron is a 5-HT3 receptor antagonist and is mentioned as a potential therapeutic agent for vestibular disorders. []

    Ramosetron

    • Relevance: Ramosetron shares the same mechanism of action as a 5-HT3 receptor antagonist with Bemesetron. Both compounds are listed together as potential treatments for vestibular disorders. []

    Itasetron

    • Relevance: Itasetron, similar to Bemesetron, acts as a 5-HT3 receptor antagonist. Both are mentioned in connection with the treatment of vestibular disorders. []

      Zatosetron

      • Relevance: Zatosetron is structurally similar to Bemesetron and acts on the 5-HT3 receptor as an antagonist. Studies suggest that Zatosetron, like Bemesetron, can increase the threshold for visceral hypersensitivity. []

      Cilansetron

      • Relevance: Cilansetron belongs to the same class of 5-HT3 receptor antagonists as Bemesetron and is mentioned within the context of treating vestibular disorders. []
      • Relevance: Zacopride, similar to Bemesetron, acts as a 5-HT3 receptor antagonist and is listed as a potential therapeutic option for vestibular disorders. []

      Metoclopramide

      • Relevance: Metoclopramide, while not as selective as Bemesetron, also exhibits 5-HT3 receptor antagonist activity. Research indicates that Metoclopramide, like Bemesetron, can increase the threshold for experiencing visceral hypersensitivity. []

        MDL-72222 (Bemesetron)

        • Relevance: This is simply another name for the target compound, Bemesetron, highlighting its use in research on neuropathic pain. []
        Source and Classification

        Bemesetron is synthesized from 3,5-dichlorobenzoic acid and bicyclic amines, specifically 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. This places it within the broader category of pharmacological agents targeting serotonin receptors, which play critical roles in various physiological processes including mood regulation and gastrointestinal function.

        Synthesis Analysis

        The synthesis of Bemesetron involves a series of chemical reactions, primarily focusing on esterification. The key steps are as follows:

        1. Esterification Reaction: The process begins with the esterification of 3,5-dichlorobenzoic acid with 8-methyl-8-azabicyclo[3.2.1]octan-3-ol.
        2. Reagents: The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
        3. Conditions: Elevated temperatures are often utilized to drive the reaction to completion, ensuring high yield and purity of the final product.

        Industrial production methods would likely mirror these laboratory techniques but scaled up to accommodate larger quantities while maintaining stringent quality control measures.

        Molecular Structure Analysis

        Bemesetron has a complex molecular structure characterized by several key features:

        • Molecular Formula: C13_{13}H15_{15}Cl2_{2}N2_{2}O
        • Molecular Weight: Approximately 284.17 g/mol
        • Structural Features: The molecule contains a bicyclic amine structure, which contributes to its binding affinity for the 5-HT3 receptor. The presence of chlorine atoms on the aromatic ring enhances its lipophilicity and biological activity.

        The spatial arrangement of atoms within Bemesetron allows for effective interaction with its target receptor, influencing its pharmacological properties.

        Chemical Reactions Analysis

        Bemesetron can participate in various chemical reactions, including:

        1. Oxidation: The bicyclic amine moiety can undergo oxidation to form N-oxide derivatives.
          • Reagents: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
        2. Reduction: The ester functional group can be reduced to yield the corresponding alcohol.
          • Reagents: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in this context.
        3. Substitution Reactions: Halogen atoms on the benzene ring may be substituted with nucleophiles under basic conditions.
          • Reagents: Nucleophiles such as amines or thiols can be introduced using bases like potassium carbonate.

        These reactions provide pathways for modifying Bemesetron's structure, potentially leading to new derivatives with varied pharmacological profiles.

        Mechanism of Action

        Bemesetron acts primarily as an antagonist at the 5-HT3 receptor:

        1. Binding Affinity: By binding to the receptor, it blocks serotonin from exerting its effects, particularly in pathways associated with nausea and vomiting.
        2. Physiological Impact: This antagonism results in reduced gastrointestinal motility and decreased signaling related to nausea, making it effective in treating side effects from chemotherapy.
        3. Research Insights: Studies have shown that modifications to Bemesetron's structure can significantly impact its binding affinity and efficacy at the receptor level.

        The understanding of this mechanism is critical for developing more effective antiemetic therapies.

        Physical and Chemical Properties Analysis

        Bemesetron exhibits several notable physical and chemical properties:

        • Solubility: It is generally soluble in organic solvents but has limited solubility in water, which affects its formulation for therapeutic use.
        • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
        • Melting Point: Specific melting point data may vary based on purity but is crucial for determining suitable storage conditions.

        These properties influence how Bemesetron is handled in both laboratory settings and clinical applications.

        Applications

        Bemesetron's primary applications are found within medical and pharmaceutical contexts:

        1. Chemotherapy-Induced Nausea and Vomiting: It is utilized to mitigate nausea associated with cancer treatments, improving patient quality of life.
        2. Visceral Hypersensitivity Disorders: Its role in blocking serotonin receptors makes it useful in treating conditions characterized by heightened sensitivity in the gastrointestinal tract.
        3. Research Tool: Beyond therapeutic uses, Bemesetron serves as a valuable research tool for studying serotonin receptor dynamics and developing new pharmacological agents targeting similar pathways.
        Introduction to Bemesetron in Contemporary Neuropharmacological Research

        Historical Context of 5-HT₃ Receptor Antagonism Research

        The discovery of 5-HT₃ receptors emerged from seminal mid-20th century work distinguishing serotonin's diverse actions. Gaddum and Picarelli (1957) identified two serotonin receptor classes in guinea pig ileum: "M" (muscular, later 5-HT₂) and "D" (neuronal, later 5-HT₃) types, differentiated by morphine/cocaine blockade versus dibenzyline sensitivity [1] [2]. This neuronal receptor, characterized by rapid ionotropic signaling (ligand-gated ion channel), was structurally and functionally distinct from other G-protein coupled serotonin receptors (5-HT₁,₂,₄-₇). Cloning of the 5-HT₃A subunit in 1991 confirmed its membership within the Cys-loop receptor superfamily, homologous to nicotinic acetylcholine (nACh), GABA_A, and glycine receptors, featuring a pentameric structure with extracellular, transmembrane, and intracellular domains [1] [2].

        Initial 5-HT₃ antagonists like cocaine and metoclopramide were non-selective. The 1980s witnessed a targeted effort to develop selective antagonists, driven by the hypothesis that blocking peripheral and central 5-HT₃ receptors could mitigate chemotherapy-induced vomiting. Bemesetron (MDL 72222) and tropisetron (ICS 205-930) were among the first generation of highly selective antagonists synthesized. Crucially, bemesetron demonstrated potent antiemetic efficacy in cisplatin-treated ferrets, validating the 5-HT₃ receptor as a therapeutic target and paving the way for second-generation agents like ondansetron and granisetron [1] [6] [8]. This established the ferret cisplatin model as a translational gold standard for antiemetic drug development [6].

        Table 1: Key Discoveries in Early 5-HT₃ Receptor Research

        YearDiscovery/AgentSignificanceReference (from search results)
        1957Gaddum & Picarelli classify "D" receptorIdentifies neuronal 5-HT receptor blocked by morphine/cocaine (later 5-HT₃) [1] [2]
        Early 1980sFerret Cisplatin Emesis Model DevelopedProvides reliable preclinical model for chemotherapy-induced nausea/vomiting (CINV) [6]
        ~1982-84Bemesetron (MDL 72222) SynthesizedFirst selective 5-HT₃ antagonist; validated antiemetic effect in ferrets [1] [6] [8]
        1987CNS 5-HT₃ Binding Sites IdentifiedConfirmed central nervous system presence using [³H]GR65630 [1]
        19915-HT₃A Subunit ClonedDefined receptor structure/function; confirmed Cys-loop family membership [1] [2]

        Bemesetron's Emergence as a Selective Serotonergic Modulator

        Bemesetron possesses the chemical structure [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate, sharing the tropane ester backbone common to early 5-HT₃ antagonists [8]. Its defining characteristic is its high affinity and selectivity for the 5-HT₃ receptor over other serotonin receptor subtypes and unrelated neurotransmitter receptors. This selectivity arises from its specific interaction within the orthosteric ligand-binding site located at the interface between adjacent subunits in the pentameric receptor. The binding pocket is formed by three loops (A-C) from the "principal" subunit and three β-strands (D-F) from the "complementary" subunit [2]. While detailed structural studies of bemesetron bound to 5-HT₃ receptors are limited, homology models based on related Cys-loop receptors (e.g., AChBP, nAChR) confirm the critical role of aromatic and hydrophobic residues within this pocket for antagonist binding, consistent with bemesetron's structure [1] [2].

        Functionally, bemesetron acts as a competitive antagonist, binding to the 5-HT₃ receptor and preventing serotonin (5-HT) from activating the receptor. This blocks the rapid inward cation current (primarily Na⁺, K⁺) that leads to neuronal depolarization and subsequent neurotransmitter release (e.g., dopamine, substance P, acetylcholine) [1] [2]. Its effects are observed in both peripheral and central nervous systems.

        Bemesetron's primary research value lies in its selectivity profile, distinguishing 5-HT₃-mediated effects from those of other receptor types. This is exemplified in studies dissecting gut motility. While ondansetron (a later 5-HT₃ antagonist) and SDZ-205–557 (a 5-HT₄ antagonist) inhibit distension-evoked peristaltic contractions in guinea pig colon, bemesetron produces similar inhibitory effects. Crucially, these inhibitory effects persist even in colonic preparations where endogenous 5-HT is fully depleted (via reserpine pre-treatment plus mucosal/submucosal plexus removal, confirmed by mass spectrometry). This demonstrates that the mechanism involves direct interaction with 5-HT₃ receptors on intrinsic neural pathways or effector cells, rather than simply blocking endogenous 5-HT action, and highlights potential constitutive activity or off-target effects at higher concentrations relevant to experimental paradigms [7].

        Table 2: Bemesetron Compared to Representative Clinically Used 5-HT₃ Antagonists

        FeatureBemesetron (MDL 72222)OndansetronGranisetronPalonosetron
        Primary UseResearch ToolAnti-emetic (CINV, PONV)Anti-emetic (CINV, PONV)Anti-emetic (CINV, especially delayed)
        GenerationFirstSecondSecondSecond (often termed third gen)
        SelectivityHigh for 5-HT₃High for 5-HT₃High for 5-HT₃Very High for 5-HT₃, different binding
        Receptor SubunitsHomomeric (A) & Heteromeric (A+B)Homomeric (A) & Heteromeric (A+B)Homomeric (A) & Heteromeric (A+B)Preferentially targets heteromeric?
        Key Research RoleMechanistic studies, proof-of-concept blockadeClinical efficacy benchmark, some researchClinical efficacy, some researchEfficacy in delayed CINV, receptor kinetics
        Example Research UseSUD mechanisms, Gut motility pathwaysClinical CINV trials, PONV efficacyClinical CINV efficacyPrevention of delayed CINV

        Research Significance in Substance Use Disorder (SUD) Mechanistic Studies

        Bemesetron's primary contemporary research significance lies in its application to unravel the neuropharmacology of Substance Use Disorders (SUDs), particularly concerning the role of serotonin-dopamine interactions within mesolimbic pathways. The 5-HT₃ receptor is uniquely positioned as the only ionotropic serotonin receptor, allowing for rapid modulation of neuronal excitability and neurotransmitter release. It is densely expressed in key brain regions implicated in reward, addiction, and aversion, including:

        • Area Postrema / Nucleus Tractus Solitarius (NTS): Critical for nausea/emesis but also receives visceral afferent input potentially relevant to drug withdrawal.
        • Ventral Tegmental Area (VTA): Site of dopamine (DA) neuron cell bodies projecting to the nucleus accumbens (NAc) and prefrontal cortex (PFC). 5-HT₃ receptors located on GABAergic interneurons and potentially on DA neurons themselves can modulate DA release in the NAc.
        • Frontal Cortex, Amygdala, Hippocampus: Regions involved in executive function, conditioning, craving, and context-dependent drug-seeking behaviors [1] [2] [4].

        Research utilizing bemesetron has provided critical evidence for 5-HT₃ receptor involvement in various SUD-related behaviors:

        • Alcohol: Studies in alcohol-preferring (P) rats demonstrated that bemesetron significantly reduces operant responding for ethanol. This suggests that 5-HT₃ receptor antagonism can attenuate the motivation to consume alcohol, potentially by modulating DA release in the NAc or altering the perceived rewarding effects [8] [4].
        • Psychostimulants (Cocaine, Methamphetamine, Mazindol): Bemesetron attenuates cocaine-, mazindol-, and methylphenidate-induced increases in locomotor activity and neurochemical changes (e.g., DA efflux) in the NAc of rats. For example, it blocked cocaine- and mazindol-induced hyperactivity and associated DA changes, but interestingly not methylphenidate-induced effects, indicating substance-specific interactions within the reward circuitry [8]. Further research implicated dopaminergic neurotransmission in bemesetron's attenuation of acute methamphetamine-induced locomotor hyperactivity [8].
        • Ketamine (NMDA Antagonist): Bemesetron modulates various behavioral effects induced by ketamine in rodents, including hyperactivity, prepulse inhibition deficits (modeling sensorimotor gating impairments in schizophrenia), and cognitive disruptions. This points to an interaction between serotonergic (5-HT₃) and glutamatergic systems relevant to dissociative drug effects and comorbid psychiatric conditions [8].
        • Opioid Withdrawal: Although less studied than stimulants or alcohol, 5-HT₃ receptors contribute to aspects of opioid withdrawal, and bemesetron can mitigate certain aversive somatic symptoms in preclinical models.

        The mechanism underlying these effects primarily involves the ability of 5-HT₃ receptors, when blocked by bemesetron, to modulate the release of key neurotransmitters within reward and aversion circuits:

        • Dopamine (DA): Inhibition of 5-HT₃ receptors on GABAergic interneurons in the VTA may disinhibit DA neurons, increasing DA release in the NAc. Paradoxically, bemesetron often reduces drug-induced DA efflux and associated behaviors. This suggests a complex picture where 5-HT₃ receptors located on terminals or other interneurons might facilitate excitatory inputs (e.g., glutamatergic) onto DA neurons, or modulate GABA release differently depending on the subregion and drug context. Blocking these receptors with bemesetron disrupts the drug's ability to acutely enhance DA signaling.
        • GABA/Glutamate: Direct modulation of fast excitatory or inhibitory transmission in cortical and limbic structures by 5-HT₃ receptors influences neuronal excitability and network activity underlying craving and relapse.
        • Substance P/Other Neuropeptides: 5-HT₃ receptors modulate the release of neuropeptides involved in stress and aversion responses, potentially relevant to withdrawal and negative reinforcement driving addiction [1] [2] [4].

        Bemesetron remains a vital tool for mechanistic SUD research, aligning with NIH priorities for understanding the fundamental neurobiology of addiction. Initiatives like the "Mechanistic Studies on Social Behavior in Substance Use Disorder (R01 Basic Experimental Studies with Humans)" explicitly encourage research dissecting neurotransmitter interactions and neural circuits underlying SUD using pharmacological probes [9] [10]. Its use helps validate the 5-HT₃ receptor as a potential, albeit complex, target for future therapeutic development aimed at reducing craving, relapse, or specific aspects of drug intoxication and withdrawal.

        Table 3: Key SUD-Related Behavioral Effects of Bemesetron in Preclinical Models

        Substance ClassModel/EffectBemesetron EffectProposed Mechanism
        AlcoholOperant Self-Administration (P rats)↓ Responding for EthanolModulation of Mesolimbic DA reward pathway?
        CocaineAcute Locomotor Hyperactivity↓ Hyperactivity↓ Cocaine-induced DA efflux in NAc?
        MethamphetamineAcute Locomotor Hyperactivity↓ Hyperactivity (Dopamine-dependent)Interaction with DA neurotransmission in NAc
        MazindolNeurochemical Changes & Locomotion↓ EffectsBlockade of 5-HT₃ modulation of DA release
        Ketamine (NMDA Antag.)Locomotor Hyperactivity, PPI Deficit, CognitionModulation of multiple behaviorsSerotonin-Glutamate interaction in cortex/limbic areas
        OpioidsSomatic Withdrawal SignsMitigation of some signs (model dependent)Blockade in NTS/Area Postrema? Limbic areas?

        Properties

        CAS Number

        40796-97-2

        Product Name

        Bemesetron

        IUPAC Name

        [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate

        Molecular Formula

        C15H17Cl2NO2

        Molecular Weight

        314.2 g/mol

        InChI

        InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1

        InChI Key

        MNJNPLVXBISNSX-CHWSQXEVSA-N

        SMILES

        CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

        Solubility

        Soluble in DMSO

        Synonyms

        1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate
        bemesetron
        MDL 72222
        MDL 72699
        MDL-72222
        MDL-72699

        Canonical SMILES

        CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

        Isomeric SMILES

        CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.